molecular formula C25H23ClN4O5 B2461970 3-(1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 899788-38-6

3-(1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B2461970
CAS No.: 899788-38-6
M. Wt: 494.93
InChI Key: BBZYFGDLICCXIP-UHFFFAOYSA-N
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Description

3-(1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H23ClN4O5 and its molecular weight is 494.93. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Research on similar compounds to 3-(1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide has shown significant antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated antioxidant activity superior to ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Anticonvulsant Activity

Quinazolinone derivatives have been explored for their anticonvulsant properties. A study on N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides showed promising anticonvulsant activities, with some compounds demonstrating superior activities compared to reference drugs (Noureldin et al., 2017).

Antibacterial Activity

The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives showed good antibacterial activity, particularly against Rhizobium radiobacter. This indicates potential applications in combating bacterial infections (Tumosienė et al., 2012).

Anti-Inflammatory and Analgesic Properties

Compounds like 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones demonstrated significant anti-inflammatory and antibacterial activities, with reduced ulcerogenicity and lipid peroxidation. This suggests their potential in developing safer anti-inflammatory drugs (Alam et al., 2011).

Properties

IUPAC Name

3-[1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O5/c1-16-8-9-20(19(26)13-16)28-23(32)15-30-21-7-3-2-6-18(21)24(33)29(25(30)34)11-10-22(31)27-14-17-5-4-12-35-17/h2-9,12-13H,10-11,14-15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZYFGDLICCXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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